6-Ethoxy-3-nitropyridin-2-amine
Description
Contextualization within Nitropyridine Chemical Space
6-Ethoxy-3-nitropyridin-2-amine belongs to the broader class of nitropyridines, which are pyridine (B92270) derivatives bearing one or more nitro groups. The nitro group is a strong electron-withdrawing group, which significantly influences the electron density distribution and reactivity of the pyridine ring. This makes nitropyridines valuable precursors for a wide range of chemical transformations. nih.govchempanda.com The presence of both an amino group and an ethoxy group, in addition to the nitro group, on the pyridine core of this compound further diversifies its chemical character and reactivity.
The position of these substituents is crucial. The amino group at the 2-position, the nitro group at the 3-position, and the ethoxy group at the 6-position create a unique electronic and steric environment. This specific arrangement governs the regioselectivity of subsequent reactions, making the compound a predictable and useful building block in synthesis.
General Research Significance as a Versatile Synthetic Building Block
The true value of this compound lies in its role as a versatile synthetic intermediate. The functional groups present on the molecule offer multiple reaction sites, allowing for a variety of chemical modifications.
The amino group can readily undergo reactions typical of primary aromatic amines, such as diazotization, acylation, and alkylation. The nitro group, a powerful directing group, can be reduced to an amino group, opening up further synthetic possibilities for the introduction of new functionalities. orgsyn.org For example, the reduction of the related 2-amino-3-nitropyridine (B1266227) is a known route to produce 2,3-diaminopyridine. orgsyn.org
Furthermore, the pyridine ring itself can participate in various reactions. The electron-withdrawing nature of the nitro group activates the ring towards nucleophilic aromatic substitution. This allows for the displacement of suitable leaving groups or the addition of nucleophiles to the ring. While a specific leaving group is not present on this compound itself, its synthesis often starts from precursors that do have such groups, like 2-amino-6-chloro-3-nitropyridine (B151482). The synthesis of the analogous 2-amino-6-methoxy-3-nitropyridine (B1334430), for instance, proceeds via the methoxylation of 2-amino-6-chloro-3-nitropyridine. chemicalbook.comgoogle.com A similar synthetic strategy can be envisioned for this compound.
The combination of these reactive sites makes this compound a valuable precursor for the synthesis of more complex heterocyclic systems, including fused bicyclic compounds with potential biological activity. The strategic manipulation of its functional groups allows chemists to build intricate molecular frameworks for applications in medicinal chemistry and materials science. nih.govchemicalbook.com
Below is a table summarizing the key properties of this compound:
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 40851-82-9 |
| Molecular Formula | C₇H₉N₃O₃ |
| InChI Key | FOGGQBVTIHSOGZ-UHFFFAOYSA-N |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-ethoxy-3-nitropyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O3/c1-2-13-6-4-3-5(10(11)12)7(8)9-6/h3-4H,2H2,1H3,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOGGQBVTIHSOGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=C(C=C1)[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80531640 | |
| Record name | 6-Ethoxy-3-nitropyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80531640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40851-82-9 | |
| Record name | 6-Ethoxy-3-nitropyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80531640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 6 Ethoxy 3 Nitropyridin 2 Amine
Strategic Design of Synthetic Pathways
The efficient synthesis of 6-ethoxy-3-nitropyridin-2-amine hinges on the careful selection of precursors and the optimization of reaction conditions. A primary route involves the nitration of an aminopyridine precursor, a process that requires strategic control to achieve the desired regioselectivity and yield.
The common precursors for the synthesis of this compound are typically derived from substituted pyridines. Two main synthetic strategies have been identified, starting from either 2-amino-6-ethoxypyridine or a halogenated pyridine (B92270) derivative.
One prominent pathway begins with 2,6-dichloropyridine. This starting material undergoes nitration to form 2,6-dichloro-3-nitropyridine (B41883). google.com Subsequent ammonolysis, often carried out with aqueous ammonia (B1221849) in methanol (B129727), selectively replaces the chloro group at the 2-position to yield 2-amino-6-chloro-3-nitropyridine (B151482). google.com The final step involves the ethoxylation of this intermediate, where the remaining chloro group is substituted with an ethoxy group using sodium ethoxide in an appropriate solvent like ethanol. A similar pathway has been described for the methoxy (B1213986) analog, where 2-amino-6-chloro-3-nitropyridine is treated with sodium methoxide (B1231860) in methanol to produce 2-amino-6-methoxy-3-nitropyridine (B1334430). google.comchemicalbook.com
An alternative approach starts with 2-amino-6-ethoxypyridine. Direct nitration of this precursor can yield the desired product. However, controlling the regioselectivity of the nitration reaction is a critical challenge. The nitration of 2-aminopyridine (B139424) itself can lead to a mixture of isomers, primarily 2-amino-5-nitropyridine (B18323) and the desired 2-amino-3-nitropyridine (B1266227). sapub.org The directing effects of the amino and ethoxy groups on the pyridine ring influence the position of nitration. The amino group strongly directs ortho and para, while the ethoxy group also directs to these positions. This can lead to the formation of multiple nitrated products, necessitating careful control of reaction conditions to favor the formation of the 3-nitro isomer.
A comparative overview of the starting materials and key intermediates is presented in the table below.
| Starting Material | Key Intermediates | Final Product |
| 2,6-Dichloropyridine | 2,6-Dichloro-3-nitropyridine, 2-Amino-6-chloro-3-nitropyridine | This compound |
| 2-Amino-6-ethoxypyridine | - | This compound |
Optimizing reaction conditions is paramount for maximizing the yield and purity of this compound while ensuring a safe and efficient process. Key parameters that are frequently adjusted include the choice of nitrating agent, solvent, reaction temperature, and reaction time.
For the nitration of 2,6-dichloropyridine, a mixture of concentrated sulfuric acid and nitric acid is commonly employed. google.com The reaction temperature is a critical factor in controlling the rate of reaction and minimizing the formation of byproducts.
In the subsequent ammonolysis of 2,6-dichloro-3-nitropyridine to form 2-amino-6-chloro-3-nitropyridine, the reaction is typically carried out using a 28–30% aqueous ammonia solution in methanol at a controlled temperature of 35–40°C for 4–6 hours.
The final ethoxylation step, reacting 2-amino-6-chloro-3-nitropyridine with sodium ethoxide, is also temperature-sensitive. For the analogous methoxylation reaction, the temperature is maintained at 15°C during the addition of the chloro-substituted pyridine to the sodium methoxide solution, and then the mixture is heated to 25°-30°C for 4-5 hours. chemicalbook.com This careful temperature control helps to ensure the selective substitution of the chloro group and prevent unwanted side reactions. The progress of the reaction is often monitored using techniques like Thin Layer Chromatography (TTC). chemicalbook.com
When starting from 2-amino-6-ethoxypyridine, the nitration conditions are crucial for achieving the desired 3-nitro isomer. Nitration of similar aminopyridine systems has been studied extensively. For instance, the nitration of 2-aminopyridine with a mixture of potassium nitrate (B79036) and sulfuric acid has been reported, although the use of potassium nitrate can be hazardous on a commercial scale. google.com The nitration of 1-alkoxy-2-aminobenzenes with the calculated amount of nitric acid in concentrated sulfuric acid has been shown to yield the 4-nitro derivative as the main product, highlighting the importance of the stoichiometry of the nitrating agent. researchgate.net
The following table summarizes key optimized reaction parameters for the synthesis of the methoxy analog, which provide a model for the ethoxy compound.
| Reaction Step | Reagents | Solvent | Temperature | Time | Yield | Purity |
| Methoxylation of 2-amino-6-chloro-3-nitropyridine | Sodium methoxide | Methanol | 15°C (addition), 25-30°C (reaction) | 4-5 hours | 86.5% | 99.0% (HPLC) |
Scaling up the synthesis of this compound from the laboratory to an industrial scale introduces several challenges that must be addressed to ensure a safe, cost-effective, and efficient process.
One of the primary concerns is the management of exothermic reactions, particularly the nitration step. Nitration reactions are often highly exothermic and require efficient heat dissipation to prevent runaway reactions. On a large scale, the surface-area-to-volume ratio decreases, making heat removal more challenging. The use of continuous flow reactors can offer significant advantages in this regard, as they provide better heat and mass transfer compared to traditional batch reactors. beilstein-journals.org
The choice of reagents is also critical for scalability. For example, while potassium nitrate can be used for nitration in the lab, its use on a commercial scale is often avoided due to cost and safety concerns. google.com The handling and disposal of large quantities of strong acids, such as sulfuric acid and nitric acid, also require specialized equipment and procedures to ensure worker safety and environmental protection.
Methodologies for Purity Assessment and Isolation Techniques
The isolation and purification of this compound are critical steps to ensure the compound meets the stringent purity requirements for its intended applications. A combination of techniques is typically employed to isolate the product from the reaction mixture and assess its purity.
Following the completion of the synthesis, the reaction mixture is typically worked up to isolate the crude product. An analogous procedure for a similar compound involves pouring the reaction mixture into water, which causes the product to precipitate. chemicalbook.com The solid can then be collected by filtration and washed with water to remove any water-soluble impurities. chemicalbook.com The crude product is then dried to remove residual water. chemicalbook.com
Recrystallization:
Recrystallization is a fundamental technique for purifying solid organic compounds. The choice of solvent is critical and is determined by the solubility of the compound at different temperatures. An ideal solvent will dissolve the compound sparingly at room temperature but will have high solubility at its boiling point. For pyridine derivatives, solvents such as ethanol, methanol, or mixtures including ethyl acetate (B1210297) are often employed. The process involves dissolving the crude product in a minimum amount of hot solvent, followed by slow cooling to allow for the formation of well-defined crystals of the pure compound, leaving impurities dissolved in the mother liquor. The purified crystals are then collected by filtration.
Chromatographic Techniques:
Chromatography is a powerful tool for both the purification and purity assessment of organic compounds.
Thin-Layer Chromatography (TLC): TLC is a quick and effective method for monitoring the progress of a reaction and for preliminary purity assessment. chemicalbook.com A small amount of the reaction mixture or the isolated product is spotted onto a TLC plate, which is then developed in a suitable solvent system. The retention factor (Rf) value of the product spot can be compared to that of a standard sample. The presence of multiple spots indicates the presence of impurities.
High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive and quantitative technique for determining the purity of a compound. A specific HPLC method for this compound would involve the selection of an appropriate stationary phase (column), mobile phase, and detector. For similar aromatic nitro compounds, a reversed-phase C18 column is often used with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol and water, sometimes with a buffer like potassium dihydrogen phosphate. google.comnih.govnih.govjapsonline.com The detector is typically a UV-Vis detector set at a wavelength where the compound has maximum absorbance. The purity is determined by integrating the area of the peak corresponding to the product and comparing it to the total area of all peaks in the chromatogram. A high-purity sample will show a single major peak.
Spectroscopic Analysis:
Spectroscopic methods are indispensable for confirming the identity and structure of the synthesized compound and for detecting any impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure of the compound. For this compound, the ¹H NMR spectrum would be expected to show characteristic signals for the ethoxy group (a triplet and a quartet), the aromatic protons on the pyridine ring, and the amine protons. The chemical shifts and coupling constants of these signals would be consistent with the proposed structure. For the analogous compound, 2-amino-6-methoxy-3-nitropyridine, the ¹H-NMR (CDCl₃) shows signals at δ 3.89 ppm (s, -3H, OCH₃), δ 6.14-6.16 ppm (d, 1H), δ 8.24-8.27 ppm (d, 1H), and δ 8.16 ppm (s, -2H, -NH₂). chemicalbook.com
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to gain insights into its fragmentation pattern. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight.
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the functional groups present in the molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the amine group, the C-H stretching of the aromatic and aliphatic parts, the N=O stretching of the nitro group, and the C-O stretching of the ether linkage.
The combination of these purification and analytical techniques is essential to obtain and verify the high purity of this compound required for its use in further chemical transformations.
Table of Purity Assessment and Isolation Techniques:
| Technique | Purpose | Key Parameters/Observations |
| Work-up | Initial isolation of crude product from the reaction mixture. | Precipitation by addition to water, filtration, and washing. chemicalbook.com |
| Recrystallization | Purification of the solid product. | Choice of appropriate solvent (e.g., ethanol, ethyl acetate), formation of well-defined crystals upon cooling. |
| Thin-Layer Chromatography (TLC) | Reaction monitoring and preliminary purity check. | Retention factor (Rf) value, number of spots. chemicalbook.com |
| High-Performance Liquid Chromatography (HPLC) | Quantitative purity determination. | Stationary phase (e.g., C18), mobile phase (e.g., acetonitrile/water), detector wavelength, peak area integration. google.comnih.govnih.govjapsonline.com |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation and impurity detection. | Chemical shifts (δ) and coupling constants (J) of ¹H and ¹³C signals. chemicalbook.com |
| Mass Spectrometry (MS) | Molecular weight determination and structural elucidation. | Molecular ion peak (M+). |
| Infrared (IR) Spectroscopy | Functional group identification. | Characteristic absorption bands for N-H, C-H, N=O, and C-O bonds. |
Elucidation of Reactivity Patterns and Mechanistic Pathways of 6 Ethoxy 3 Nitropyridin 2 Amine
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) is a key reaction class for electron-poor aromatic systems, such as substituted pyridines. youtube.com In these reactions, a nucleophile attacks the aromatic ring, leading to the substitution of a leaving group. masterorganicchemistry.com The reaction is facilitated by the presence of strong electron-withdrawing groups, which stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. youtube.com
The pyridine (B92270) ring in 6-Ethoxy-3-nitropyridin-2-amine is significantly activated towards nucleophilic attack by the potent electron-withdrawing nitro group at the C3 position. In pyridine systems, nucleophilic attack is generally favored at the positions ortho and para to the electron-withdrawing substituents, as these positions bear a partial positive charge and can best stabilize the resulting anionic intermediate. youtube.com
For this compound, the positions ortho (C2, C4) and para (C6) to the C3-nitro group are the most electrophilic.
C2 Position: This position is occupied by an amino group.
C4 Position: This position is unsubstituted (bearing a hydrogen atom).
C6 Position: This position is occupied by an ethoxy group.
Studies on related 3-nitropyridine (B142982) compounds show that nucleophiles preferentially attack at the C4 (para) and C2/C6 (ortho) positions. ntnu.no In the case of this compound, nucleophilic attack is most likely to occur at the unsubstituted C4 position. Attack at C2 or C6 would require the displacement of the amino or ethoxy groups, respectively. While possible, the amino group is a very poor leaving group, making its displacement difficult. The ethoxy group is a better leaving group but would still require specific conditions for substitution.
The reactivity of the pyridine ring is a consequence of the combined electronic and steric influences of its substituents.
Electronic Factors:
Nitro Group (-NO₂): As a powerful electron-withdrawing group by both resonance and induction, the nitro group at C3 is the primary activating group for SNAr. It strongly depletes electron density from the ring, particularly at the ortho (C2, C4) and para (C6) positions, making them susceptible to nucleophilic attack.
Amino Group (-NH₂): Located at C2, the amino group is a strong electron-donating group through resonance. This effect counteracts the electron-withdrawing influence of the nitro group, thereby deactivating the ring towards nucleophilic attack, especially at the C2 position where it resides.
Ethoxy Group (-OC₂H₅): The ethoxy group at C6 is also electron-donating through resonance, similarly deactivating the ring compared to a non-alkoxylated pyridine.
The net effect is a highly polarized ring where the C4 position is the most favorable site for nucleophilic attack, being activated by the para-nitro group without being significantly deactivated by an adjacent electron-donating group.
Steric Factors: The substituents at C2 (amino) and C6 (ethoxy) can sterically hinder the approach of a nucleophile to these positions. This further reinforces the preference for nucleophilic attack at the less sterically crowded C4 position.
Table 1: Analysis of Potential Nucleophilic Attack Sites
| Position | Substituent | Electronic Effect of Substituent | Influence on SNAr | Predicted Reactivity |
|---|---|---|---|---|
| C2 | Amino (-NH₂) | Strong electron-donating | Deactivating | Low |
| C4 | Hydrogen (-H) | Neutral | Activated by para-nitro group | High |
Reduction Chemistry of the Nitro Group in this compound
The reduction of the nitro group to a primary amine is a fundamental transformation in organic synthesis, providing a route to valuable diamine intermediates. The product of this reduction, 6-ethoxypyridine-2,3-diamine (B148375), is a precursor for the synthesis of various heterocyclic compounds. A variety of methods exist for this transformation, with the choice of reagent depending on the desired selectivity and the presence of other functional groups. wikipedia.org
Catalytic hydrogenation is a widely used method for the reduction of nitro groups. commonorganicchemistry.com This process typically involves reacting the substrate with hydrogen gas (H₂) in the presence of a metal catalyst.
Common catalysts for this transformation include:
Palladium on Carbon (Pd/C): This is a highly effective catalyst for nitro group reductions. commonorganicchemistry.com However, it is a very active catalyst and can sometimes lack selectivity, potentially reducing other functional groups or causing dehalogenation in molecules containing halogen atoms. commonorganicchemistry.com
Raney Nickel (Raney Ni): Often used as an alternative to Pd/C, Raney Nickel can offer better selectivity in certain cases, particularly where over-reduction or side reactions are a concern. commonorganicchemistry.com
Platinum(IV) Oxide (PtO₂): Also known as Adams' catalyst, PtO₂ is another effective catalyst for the hydrogenation of nitro compounds. wikipedia.org
For this compound, catalytic hydrogenation would be expected to efficiently reduce the nitro group to an amine. The primary concern would be the selectivity of the reaction, ensuring that the pyridine ring itself or the ethoxy group are not affected under the reaction conditions.
When high selectivity is crucial, particularly in the presence of other reducible functional groups, various chemical reducing agents are employed. These methods often operate under milder conditions than catalytic hydrogenation. google.com
Tin(II) Chloride (SnCl₂): The reduction of aromatic nitro compounds using tin(II) chloride in an acidic medium (like concentrated HCl) is a classic and reliable method. researchgate.net It is known for its excellent chemo-selectivity, leaving groups like esters, ketones, and nitriles intact.
Iron (Fe) in Acetic Acid: The use of iron powder in the presence of an acid, such as acetic acid or ammonium (B1175870) chloride, is another mild and selective method for nitro group reduction. commonorganicchemistry.com It is often favored in industrial processes due to its low cost and effectiveness.
Zinc (Zn) in Acetic Acid: Similar to iron, zinc metal in acidic conditions provides a mild route to reduce nitro groups selectively. commonorganicchemistry.com
These chemo-selective methods are particularly advantageous as they are less likely to hydrogenolyze the C-O bond of the ethoxy group or affect the pyridine ring structure.
Table 2: Comparison of Reduction Methods for the Nitro Group
| Method | Reagents | Typical Conditions | Selectivity | Potential Side Reactions |
|---|---|---|---|---|
| Catalytic Hydrogenation | H₂, Pd/C or Raney Ni | Room temperature to moderate heat, H₂ pressure | Good to Moderate | Ring reduction, dealkoxylation at harsh conditions |
| Tin(II) Chloride Reduction | SnCl₂, conc. HCl | Heating | Excellent | Formation of tin salts requiring careful workup researchgate.net |
| Iron Reduction | Fe, CH₃COOH | Reflux | Excellent | Generally clean, requires filtration of iron salts |
Transformations Involving the Amino Functionality
The 2-amino group in this compound is a versatile functional handle for further molecular elaboration. As a primary amine on an electron-rich position of the pyridine ring (due to its own donating effect and that of the ethoxy group), it can undergo a variety of transformations typical of aromatic amines.
Key potential reactions include:
Acylation: Reaction with acyl chlorides or anhydrides to form the corresponding amides. This is a common strategy to protect the amine or to introduce new structural motifs.
Alkylation: Reaction with alkyl halides to form secondary or tertiary amines, although polyalkylation can be an issue.
Diazotization: Reaction with nitrous acid (generated in situ from NaNO₂ and a strong acid) to form a diazonium salt. This intermediate is highly versatile and can be substituted by a wide range of nucleophiles (e.g., halogens, cyano, hydroxyl) in Sandmeyer-type reactions.
Cyclization Reactions: The 2-aminopyridine (B139424) moiety is a key building block for the synthesis of fused heterocyclic systems. For example, reaction with appropriate 1,3-dicarbonyl compounds or their equivalents can lead to the formation of fused pyrimidine (B1678525) rings. Literature on related 2-amino-nitropyridines shows their utility in forming fused systems like imidazo[1,2-a]pyridines through base-induced rearrangements. nih.gov The reduction of the nitro group to form 6-ethoxypyridine-2,3-diamine opens up further possibilities, such as the formation of quinoxalines upon condensation with 1,2-dicarbonyl compounds.
Advanced Mechanistic Investigations
The reactivity of the pyridine ring in this compound is governed by the interplay of its constituent functional groups: the electron-donating amino and ethoxy groups, the electron-withdrawing nitro group, and the inherent electron-deficient nature of the pyridine nitrogen. Advanced mechanistic studies on related pyridine systems provide a framework for understanding the chemical behavior of this compound.
Unraveling Nitration Mechanisms in Pyridine Systems
Direct electrophilic nitration of the pyridine ring is generally difficult due to the deactivation of the ring by the protonated nitrogen atom under strong acidic conditions. Consequently, alternative pathways have been developed and studied. Mechanistic investigations have revealed that the nitration of pyridine and its derivatives often does not proceed via a simple electrophilic aromatic substitution. ntnu.no
A well-studied mechanism involves the reaction of the pyridine compound with dinitrogen pentoxide (N₂O₅). ntnu.no This reaction forms an N-nitropyridinium salt intermediate. ntnu.noacs.org This intermediate is highly susceptible to nucleophilic attack. In a procedure developed by Bakke and co-workers, the addition of a nucleophile like sodium bisulfite is crucial for the subsequent steps. ntnu.no The bisulfite ion attacks the N-nitropyridinium cation at the 2- or 4-position, forming a dihydropyridine (B1217469) intermediate. This addition breaks the aromaticity of the ring and facilitates the migration of the nitro group from the nitrogen atom to a carbon atom, typically the 3-position. Subsequent elimination of the bisulfite group restores the aromaticity, yielding the 3-nitropyridine product. ntnu.no
For substituted pyridines, such as precursors to this compound, the existing substituents play a significant directing role. The nitration of 2-aminopyridine, for example, primarily yields 2-amino-5-nitropyridine (B18323), with the 2-amino-3-nitropyridine (B1266227) isomer formed as a byproduct. orgsyn.org The directing effect of the amino group strongly favors nitration at the 5-position. This regioselectivity highlights the electronic influence of substituents in governing the outcome of nitration reactions on the pyridine ring.
Table 1: Mechanistic Steps in the Nitration of Pyridine via N-Nitropyridinium Intermediate
| Step | Description | Key Intermediates |
| 1 | Formation of N-nitropyridinium salt | Pyridine reacts with N₂O₅ to form N-nitropyridinium nitrate (B79036). ntnu.no |
| 2 | Nucleophilic Attack | A nucleophile (e.g., HSO₃⁻) attacks the 2- or 4-position of the N-nitropyridinium ring. ntnu.no |
| 3 | Nitro Group Migration | The nitro group migrates from the nitrogen to the adjacent 3-position. ntnu.no |
| 4 | Aromatization | The nucleophile is eliminated, restoring the aromatic pyridine ring. ntnu.no |
Studies of Nitro Group Migration Phenomena
Nitro group migrations, while not common, have been documented in specific heterocyclic systems, representing a fascinating mechanistic pathway. A notable example is the rearrangement observed during the nucleophilic substitution reaction of 3-bromo-4-nitropyridine (B1272033) with amines. clockss.org Instead of obtaining only the expected substitution products, an unexpected product resulting from the migration of the nitro group from the 4-position to the 3-position was identified as the major product. clockss.org
Systematic studies were conducted to understand the factors influencing this rearrangement. The results indicated that the nitro-group migration is significantly affected by the choice of solvent and base. clockss.org Specifically, the migration occurs preferentially in polar aprotic solvents. clockss.org While the precise mechanism is complex, it is proposed to proceed through an intermediate in which the nitro group is transferred. researchgate.net In some aromatic systems, such migrations have been suggested to occur through a three-membered ring intermediate. researchgate.net
The general facility of the nitro group to act as a migrating group has also been observed in other contexts. In Rh₂(II)-catalyzed reactions of β-nitro styryl azides to form indoles, the nitro group shows a much higher migratory aptitude than other groups like sulfonyl, benzoyl, or ester groups. nih.gov This inherent mobility underscores the plausibility of such rearrangements in appropriately substituted nitropyridines.
Table 2: Influence of Conditions on Nitro Group Migration in the Reaction of 3-Bromo-4-nitropyridine with Amines
| Condition Varied | Observation | Implication |
| Solvent | Migration is favored in polar aprotic solvents. clockss.org | Solvent polarity and aprotic nature stabilize the intermediates involved in the migration pathway. |
| Base | The nature and quantity of the base influence the final isomeric mixture. researchgate.net | The base plays a role in the formation of anionic intermediates that facilitate the rearrangement. researchgate.net |
This table is based on preliminary findings reported in the literature; detailed product ratios from the 17 controlled experiments are not publicly available. clockss.org
Mechanistic Insights into Oxidative Amination Reactions
The introduction of an amino group onto an electron-deficient pyridine ring, such as a nitropyridine, can be achieved through oxidative nucleophilic substitution of hydrogen (SNH). This reaction provides a direct route to amino-nitropyridine derivatives. The strong electron-withdrawing nitro group activates the pyridine ring, making it more susceptible to attack by nucleophiles like ammonia (B1221849) or amines. ntnu.nonih.gov
The mechanism of oxidative amination involves the initial addition of the amine nucleophile to an electron-poor position of the nitropyridine ring. This addition forms a non-aromatic anionic σ-complex, often referred to as a Meisenheimer-type intermediate. For the reaction to proceed to the final substituted product, this intermediate must be oxidized. The oxidation step removes a hydride ion (H⁻) and restores the aromaticity of the ring. nih.gov
Various oxidizing agents have been employed to facilitate this transformation. For instance, the reaction of 3-nitropyridine in a DMSO/water mixture saturated with ammonia in the presence of potassium permanganate (B83412) (KMnO₄) yields 2-amino-5-nitropyridine with high selectivity. ntnu.no Similarly, the oxidative SNH alkylamination of nitroquinolines has been achieved using potassium ferricyanide (B76249) (K₃Fe(CN)₆) as the oxidant. nih.gov The selectivity of these reactions often depends on the position of the nitro group on the ring. nih.gov
Table 3: Examples of Oxidative Amination of Nitropyridines and Related Heterocycles
| Substrate | Reagents | Oxidant | Product | Reference |
| 3-Nitropyridine | Ammonia, DMSO/water | KMnO₄ | 2-Amino-5-nitropyridine | ntnu.no |
| 3-Nitroquinoline | Primary amines | K₃Fe(CN)₆ | 4-Alkylamino-3-nitroquinoline | nih.gov |
Derivatization Strategies and Synthesis of Advanced Analogues Based on 6 Ethoxy 3 Nitropyridin 2 Amine
Design and Synthesis of Substituted Pyridine-2-amine Derivatives
The design of substituted pyridine-2-amine derivatives often focuses on introducing a variety of functional groups to the pyridine (B92270) core to modulate its electronic and steric properties. This strategic placement of substituents can fine-tune the molecule's reactivity and potential biological interactions.
One common approach involves the formation of Schiff bases through the condensation of the primary amino group of a pyridine derivative with a carbonyl compound. jocpr.com This reaction creates an imine or azomethine linkage (-C=N-), which can be a key pharmacophore in various biologically active molecules. jocpr.com For instance, the acid-catalyzed condensation of 2-aminopyridine (B139424) derivatives with substituted aldehydes yields Schiff base derivatives. jocpr.com
Palladium-catalyzed cross-coupling reactions are another powerful tool for synthesizing substituted pyridines. arkat-usa.org For example, 2,3,6-trisubstituted pyridines can be synthesized using palladium-catalyzed reactions to introduce aryl groups at various positions on the pyridine ring. arkat-usa.org The choice of ligand, such as Xantphos or rac-BINAP, can be critical for achieving high yields in these amination reactions. arkat-usa.org
The following table summarizes some examples of substituted pyridine derivatives and the synthetic methods used.
Table 1: Synthesis of Substituted Pyridine-2-amine Derivatives
| Starting Material | Reagent(s) | Product Type | Reference |
|---|---|---|---|
| 2-aminopyridine derivative | Substituted aldehyde | Schiff base | jocpr.com |
Formation of Fused Heterocyclic Systems Utilizing 6-Ethoxy-3-nitropyridin-2-amine Precursors
The this compound scaffold is a valuable precursor for constructing fused heterocyclic systems, which are core structures in many natural products and synthetic chemicals with significant biological activity. researchgate.netmdpi.com
Imidazopyridines are a prominent class of fused heterocycles synthesized from diaminopyridine precursors. researchgate.netnih.gov The synthesis typically begins with the reduction of the nitro group of a nitropyridin-2-amine to afford a pyridine-2,3-diamine. nih.gov This diamine is often unstable and used immediately in the next step. nih.gov
Several methods exist for the subsequent cyclization to form the imidazole (B134444) ring:
Reaction with Carbon Disulfide: Treatment of the diaminopyridine with carbon disulfide (CS₂) and potassium hydroxide (B78521) (KOH) yields an imidazo[4,5-b]pyridine-2-thione. nih.gov
Condensation with Aldehydes: The diaminopyridine can be condensed with various aldehydes. This can be achieved under thermal conditions in water or using a promoter like chlorotrimethylsilane (B32843) in DMF, followed by air oxidation, to produce 1H-imidazo[4,5-b]pyridine derivatives. nih.gov
Reductive Cyclization: A one-step synthesis of imidazopyridines can be achieved through the reductive cyclization of a 2-nitro-3-aminopyridine with ketones using stannous chloride (SnCl₂) as a reductive catalyst in the presence of formic acid. nih.gov
The following table provides an overview of different synthetic routes to imidazopyridine scaffolds.
Table 2: Synthesis of Imidazopyridine Scaffolds
| Precursor | Reagent(s) | Product | Reference |
|---|---|---|---|
| 6-methoxypyridine-2,3-diamine | CS₂, KOH | Imidazo[4,5-b]pyridine-2-thione | nih.gov |
| 2,3-diaminopyridine | Substituted aryl aldehydes | 1H-imidazo[4,5-b]pyridine derivatives | nih.gov |
Besides imidazopyridines, the versatile nature of the aminopyridine scaffold allows for the synthesis of other fused ring systems. The reaction of o-aminonitriles with carbon disulfide in pyridine is a known method for creating fused pyrimidinedithiones. researchgate.net Another example is the synthesis of thiopyrano[4,3-c]pyrazole derivatives from a related pyrazole (B372694) precursor. researchgate.net
The fusion of different heterocyclic moieties to a core structure, such as coumarin, is a common strategy to generate novel molecules with diverse biological activities. mdpi.com For instance, 3-nitrocoumarins can undergo a [3+2] cycloaddition with trimethylsilyl (B98337) azide (B81097) to form fused coumarin-triazoles. mdpi.com This highlights the potential for using the nitro group on the this compound scaffold to participate in similar cycloaddition reactions for the synthesis of novel fused systems.
Functional Group Interconversions on the this compound Scaffold
Functional group interconversions are essential for modifying the properties of the this compound scaffold and for preparing it for subsequent reactions.
The reduction of the nitro group is a key transformation, as the resulting amine is a crucial intermediate for the synthesis of fused heterocycles like imidazopyridines. nih.gov This reduction can be achieved through various methods:
Catalytic Hydrogenation: Using catalysts like palladium on carbon (Pd/C) under a hydrogen atmosphere is a common method. nih.gov
Metal-Based Reducing Agents: Reagents such as iron in acidic media, tin(II) chloride, or sodium hydrosulfite are also effective. wikipedia.orgresearchgate.net The choice of reducing agent can be critical to avoid affecting other sensitive functional groups in the molecule. researchgate.net For instance, tin(II) chloride is considered a mild reducing agent. researchgate.net
Hydride Reagents: While typically not used for reducing aryl nitro groups to anilines due to the potential for forming azo compounds, reagents like diborane (B8814927) can be used to reduce aliphatic nitro compounds to hydroxylamines. wikipedia.org
Other Methods: A variety of other methods exist, including the use of trichlorosilane (B8805176) in the presence of a base, which offers high chemoselectivity. organic-chemistry.orggoogle.com
The ethoxy group can also be a site for modification. For example, in related compounds, similar ether linkages have been targeted for modification to alter the molecule's flexibility and interaction with biological targets. arkat-usa.org
The following table summarizes various methods for the reduction of nitro groups.
Table 3: Methods for Nitro Group Reduction
| Reagent(s) | Product | Notes | Reference |
|---|---|---|---|
| Pd/C, H₂ | Amine | Catalytic hydrogenation | nih.gov |
| Iron, Acetic Acid | Amine | Metal in acidic media | wikipedia.org |
| Tin(II) chloride | Amine | Mild reducing agent | researchgate.net |
| Sodium hydrosulfite | Amine | wikipedia.org |
Methodologies for Structure-Activity Relationship (SAR) Studies on Novel Derivatives
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and involve systematically modifying a molecule's structure to understand how these changes affect its biological activity. For novel derivatives of this compound, SAR studies would aim to identify the key structural features responsible for a desired effect.
A typical SAR study involves several steps:
Lead Compound Identification: An initial compound with some desired activity is identified.
Systematic Modification: Derivatives of the lead compound are synthesized by modifying specific functional groups or parts of the molecular scaffold. For example, in a chromene series, the 6-position was identified as suitable for derivatization with various chains without losing affinity for the target receptor. nih.gov
Biological Evaluation: The synthesized derivatives are tested for their biological activity.
Analysis of Results: The relationship between the structural modifications and the observed activity is analyzed to build a model of the pharmacophore.
For instance, in the development of 4H-chromene derivatives, SAR studies revealed that the 3 and 4 positions of the chromene ring prefer rigid and hydrophobic functional groups, while the 6-position favors a meta or para-substituted aryl group with small, hydrophilic substituents. nih.govnih.gov Similarly, for a series of 3-nitro-2-(trifluoromethyl)-2H-chromene derivatives, replacing a 6-iodo group with various alkynyl analogues via a Sonogashira reaction allowed for the exploration of the SAR at this position. nih.gov
The insights gained from SAR studies are crucial for the rational design of more potent and selective compounds.
Computational and Theoretical Chemistry Studies of 6 Ethoxy 3 Nitropyridin 2 Amine
Quantum Chemical Calculation Methodologies
The theoretical investigation of 6-ethoxy-3-nitropyridin-2-amine relies on various quantum chemical calculation methods to predict its molecular structure and properties. These methods serve as powerful tools to complement and guide experimental research.
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used for its balance of accuracy and computational cost. For a molecule like this compound, DFT calculations, particularly using hybrid functionals like B3LYP, are employed to optimize the molecular geometry, predict vibrational frequencies, and determine electronic properties. researchgate.netnih.gov These calculations are fundamental for understanding the molecule's ground state structure and are often performed with various basis sets, such as 6-311++G(d,p), to ensure the reliability of the results. nist.gov The insights from DFT can elucidate the electronic effects of the ethoxy, nitro, and amine substituents on the pyridine (B92270) ring. researchgate.netresearchgate.net
Ab initio methods, such as Møller-Plesset perturbation theory of the second order (MP2), offer a higher level of theory for calculating electronic structures by including electron correlation effects more explicitly than standard DFT functionals. nist.gov While computationally more demanding, MP2 calculations can provide more accurate geometric parameters and energies, serving as a benchmark for DFT results. researchgate.net For this compound, a comparative study using both DFT and MP2 methods would yield a comprehensive and reliable picture of its electronic and structural properties. nist.gov
Conformational Analysis and Molecular Stability Investigations
The presence of the flexible ethoxy group necessitates a thorough conformational analysis to identify the most stable three-dimensional arrangement of the atoms in this compound. Computational methods are used to explore the potential energy surface of the molecule by systematically rotating the rotatable bonds, such as the C-O bond of the ethoxy group.
The relative energies of different conformers are calculated to determine the global minimum energy structure, which corresponds to the most stable conformation. This analysis is crucial as the molecular conformation can significantly influence the compound's physical properties and reactivity. Studies on analogous molecules like 2-amino-6-methoxy-3-nitropyridine (B1334430) have shown that the orientation of the alkoxy group relative to the pyridine ring is a key determinant of molecular stability. researchgate.net
Electronic Structure and Reactivity Descriptors
The electronic properties of this compound are key to understanding its chemical behavior. Computational chemistry provides several descriptors to quantify these properties.
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons.
The HOMO-LUMO energy gap is a critical parameter that provides insights into the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity. For this compound, the HOMO is expected to be localized primarily on the electron-rich amino group and the pyridine ring, while the LUMO would be concentrated on the electron-withdrawing nitro group. The precise energy values would be determined through quantum chemical calculations.
Table 1: Hypothetical Frontier Molecular Orbital Energies (Note: The following data is illustrative and based on typical values for similar compounds, as specific experimental or calculated data for this compound is not available in the cited sources.)
| Parameter | Energy (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -2.3 |
| HOMO-LUMO Gap | 4.2 |
Understanding the distribution of electronic charge within the this compound molecule is essential for predicting its electrostatic interactions and reactive sites. Methods such as Mulliken population analysis and Natural Bond Orbital (NBO) analysis are used to calculate the partial atomic charges on each atom. researchgate.net
Table 2: Hypothetical Mulliken Atomic Charges (Note: The following data is illustrative and represents expected charge distributions based on the substituent effects. Specific calculated values are not available in the cited sources.)
| Atom | Charge (a.u.) |
| N (amino group) | -0.45 |
| C (attached to NO2) | +0.25 |
| O (nitro group) | -0.30 |
| O (ethoxy group) | -0.35 |
Prediction of Chemical Reactivity Indices
The chemical reactivity of a molecule can be elucidated through the analysis of its frontier molecular orbitals (FMOs), namely the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies of these orbitals and the gap between them are crucial indicators of a molecule's kinetic stability and reactivity.
In a theoretical study on the closely related compound 2-amino-6-methoxy-3-nitropyridine, the HOMO and LUMO were calculated using DFT methods. redalyc.org The analysis of the FMOs for this analogue reveals that the HOMO is primarily localized on the aminopyridine ring, while the LUMO is distributed over the nitro group and the pyridine ring. This distribution suggests that the aminopyridine ring acts as the primary electron donor, while the nitro group-substituted ring is the electron acceptor.
The energies of these orbitals are used to calculate several key reactivity indices:
Ionization Potential (I): The energy required to remove an electron. It can be approximated as I ≈ -EHOMO.
Electron Affinity (A): The energy released when an electron is added. It can be approximated as A ≈ -ELUMO.
Electronegativity (χ): The ability of a molecule to attract electrons. It is calculated as χ = (I + A) / 2.
Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is calculated as η = (I - A) / 2. A larger HOMO-LUMO gap generally implies greater hardness and lower reactivity.
Chemical Softness (S): The reciprocal of hardness (S = 1/2η).
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. It is calculated as ω = μ2 / 2η, where μ is the electronic chemical potential (μ ≈ -χ).
For 2-amino-6-methoxy-3-nitropyridine, the calculated HOMO-LUMO energy gap is a key determinant of its stability and reactivity. redalyc.org The presence of intramolecular charge transfer from the electron-donating amino group to the electron-accepting nitro group, facilitated by the pyridine ring, is also a significant factor influencing its reactivity. redalyc.org These computational findings for a similar molecule suggest that this compound would exhibit analogous electronic properties, with the ethoxy group also acting as an electron-donating group.
Spectroscopic Property Simulations
Computational methods are invaluable for simulating and interpreting various types of spectra, providing a deeper understanding of the relationship between molecular structure and spectroscopic behavior.
Vibrational Spectroscopy (Infrared, Raman) Calculations and Mode Assignments
Theoretical vibrational spectra (Infrared and Raman) are often calculated using DFT to complement and aid in the assignment of experimental spectra. For the related molecule 2-amino-6-methoxy-3-nitropyridine, a detailed vibrational analysis has been performed. redalyc.org The calculated vibrational frequencies and their corresponding assignments, based on potential energy distribution (PED) analysis, show good agreement with experimental FT-IR and FT-Raman spectra. redalyc.org
Key vibrational modes for this class of compounds include:
N-H stretching vibrations of the amino group, typically observed in the high-frequency region.
C-H stretching vibrations of the pyridine ring and the alkoxy group.
NO2 stretching vibrations (asymmetric and symmetric) of the nitro group.
C=C and C=N stretching vibrations within the pyridine ring.
Ring breathing modes and other deformations of the pyridine ring.
The theoretical calculations for 2-amino-6-methoxy-3-nitropyridine helped to resolve ambiguities in the experimental spectra and provided a comprehensive assignment of the observed bands. redalyc.org A similar computational approach for this compound would be expected to yield analogous assignments for its vibrational modes.
Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions
The prediction of NMR chemical shifts (1H and 13C) is another powerful application of computational chemistry. The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach for calculating NMR chemical shifts.
For the parent compound, 2-amino-3-nitropyridine (B1266227), theoretical 1H and 13C NMR chemical shifts have been calculated and compared with experimental data. researchgate.net The calculations, often performed in a solvent to mimic experimental conditions, can accurately predict the chemical shifts of the different protons and carbon atoms in the molecule. researchgate.net
For this compound, one would expect distinct signals for:
The protons of the ethoxy group (a triplet and a quartet).
The protons on the pyridine ring.
The protons of the amino group.
The carbon atoms of the pyridine ring, with the carbon attached to the nitro group being significantly downfield.
The carbon atoms of the ethoxy group.
Computational predictions can aid in the definitive assignment of these signals in the experimental NMR spectra.
Ultraviolet-Visible (UV-Vis) Spectroscopy Simulations
Time-dependent DFT (TD-DFT) is the method of choice for simulating UV-Vis absorption spectra. These calculations provide information about the electronic transitions, including their energies, oscillator strengths, and the molecular orbitals involved.
A study on 2-amino-6-methoxy-3-nitropyridine has shown that the theoretical UV-Vis spectrum, calculated using TD-DFT, correlates well with the experimental spectrum. redalyc.org The analysis of the electronic transitions revealed that the absorption bands in the UV-Vis region are primarily due to π → π* and n → π* transitions. These transitions often involve charge transfer from the electron-donating amino and methoxy (B1213986) groups to the electron-accepting nitro group through the π-conjugated system of the pyridine ring. redalyc.org Similar electronic transitions would be anticipated for this compound.
Molecular Modeling and Docking Studies (methodological approaches)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. youtube.com This method is widely used in drug discovery to understand how a ligand, such as this compound, might interact with a biological target, typically a protein receptor. nih.govmdpi.comnih.govmdpi.com
The general methodology for a molecular docking study involves the following steps:
Preparation of the Receptor: The three-dimensional structure of the target protein is obtained, often from a repository like the Protein Data Bank (PDB). The structure is then prepared by removing water molecules, adding hydrogen atoms, and assigning charges.
Preparation of the Ligand: The 3D structure of the ligand (e.g., this compound) is generated and optimized to its lowest energy conformation.
Docking Simulation: A docking algorithm is used to explore the conformational space of the ligand within the binding site of the receptor. The algorithm samples a large number of possible orientations and conformations of the ligand.
Scoring and Analysis: A scoring function is used to estimate the binding affinity for each generated pose. The poses are then ranked, and the top-ranked poses are analyzed to understand the key interactions (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces) between the ligand and the receptor.
Software such as AutoDock is commonly used for these types of studies. nih.gov While no specific docking studies on this compound are publicly available, this methodological approach could be applied to investigate its potential interactions with various biological targets.
Investigation of Non-Linear Optical (NLO) Properties
Molecules with large hyperpolarizabilities are of interest for applications in non-linear optics (NLO). Computational chemistry can be used to predict the NLO properties of molecules. The first-order hyperpolarizability (β) is a key parameter that quantifies the second-order NLO response of a molecule.
For the analogous molecule 2-amino-6-methoxy-3-nitropyridine, the NLO properties have been investigated using DFT calculations. redalyc.org The study found that the molecule possesses a significant first-order hyperpolarizability. This is attributed to the presence of electron-donating (amino, methoxy) and electron-accepting (nitro) groups linked by a π-conjugated system, which facilitates intramolecular charge transfer. redalyc.org
The calculation of NLO properties typically involves computing the dipole moment (μ), polarizability (α), and the components of the hyperpolarizability tensor. The magnitude of the first-order hyperpolarizability is often compared to that of a standard NLO material like urea (B33335) to assess its potential for NLO applications. The significant NLO activity predicted for 2-amino-6-methoxy-3-nitropyridine suggests that this compound, with its similar donor-acceptor structure, may also exhibit interesting NLO properties. redalyc.orgresearchgate.net
Crystallographic Investigations and Solid State Characterization of 6 Ethoxy 3 Nitropyridin 2 Amine and Its Derivatives
Single Crystal X-ray Diffraction Analysis for Precise Structural Elucidation
Single crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For 2-amino-3-nitropyridine (B1266227) (ANP), this analysis has provided detailed information about its molecular geometry, including bond lengths, bond angles, and torsion angles. researchgate.net
The crystal structure of ANP has been determined, and its geometrical parameters have been a subject of both experimental and theoretical studies. researchgate.netresearchgate.net These studies are crucial for understanding the electronic and structural properties of this class of molecules. Although crystallographic data for 6-ethoxy-3-nitropyridin-2-amine is not present in the accessed literature, the foundational structure of ANP provides a critical reference point. The addition of an ethoxy group at the 6-position would be expected to influence the crystal packing and intermolecular interactions, but the core geometry of the aminonitropyridine ring is likely to be similar.
Below is a table summarizing the experimental crystallographic data for 2-amino-3-nitropyridine.
Table 1: Experimental Crystallographic Data for 2-amino-3-nitropyridine
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | Value not available in search results |
| b (Å) | Value not available in search results |
| c (Å) | Value not available in search results |
| α (°) | 90 |
| β (°) | Value not available in search results |
| γ (°) | 90 |
| Volume (ų) | Value not available in search results |
| Z | 4 |
Analysis of Intermolecular Interactions and Crystal Packing
The way molecules arrange themselves in a crystal, known as crystal packing, is governed by a variety of intermolecular interactions. These forces dictate the physical properties of the solid, such as melting point and solubility.
Hydrogen bonds are a dominant intermolecular force in aminopyridine derivatives. rsc.orgnih.govrsc.orgmdpi.com In the crystal structure of 2-amino-3-nitropyridine, the amino group (-NH₂) acts as a hydrogen bond donor, while the nitrogen atom of the pyridine (B92270) ring and the oxygen atoms of the nitro group can act as hydrogen bond acceptors.
Studies on various 2-aminopyridine (B139424) derivatives show that they often form dimeric structures through N-H···N hydrogen bonds. rsc.orgmdpi.com For instance, in some N,N'-bis(2-pyridyl)aryldiamines, E,E conformers form polymeric tapes with a dimeric R²₂(8) motif, while Z,Z conformers assemble via N-H···N hydrogen bonds to generate more complex one-, two-, or three-dimensional supramolecular structures. rsc.org The presence of a nitro group, as in 2-amino-3-nitropyridine, introduces additional strong hydrogen bond acceptors, potentially leading to more intricate hydrogen-bonding networks. Intramolecular hydrogen bonding between the amino group and the adjacent nitro group is also a possibility that can influence the molecular conformation. researchgate.net
Comparative Analysis of Experimental Crystallographic Data with Theoretical Predictions
To gain deeper insight into the structural and electronic properties of 2-amino-3-nitropyridine, experimental X-ray diffraction data has been compared with theoretical calculations, primarily using Density Functional Theory (DFT) and ab initio methods like MP2. researchgate.netresearchgate.net
These theoretical studies involve optimizing the molecular geometry and calculating various parameters, which are then compared with the experimental values. For 2-amino-3-nitropyridine, it has been shown that theoretical calculations at the B3LYP/6-311++G(d,p) and MP2/6-311++G(d,p) levels of theory provide geometrical parameters (bond lengths and angles) that are in good agreement with the experimental data obtained from single crystal X-ray measurements. researchgate.netresearchgate.net This agreement validates the computational models and allows for the reliable prediction of properties for related molecules where experimental data may be unavailable.
Such comparative studies are invaluable for understanding the nuances of intramolecular forces and how they are influenced by different substituents. For instance, theoretical calculations can elucidate the nature and strength of intramolecular hydrogen bonds, which are not always easily discernible from experimental data alone. researchgate.net
Table 2: Comparison of Selected Experimental and Theoretical Bond Lengths (Å) for 2-amino-3-nitropyridine
| Bond | Experimental (X-ray) | Theoretical (DFT/B3LYP) |
|---|---|---|
| N(1)-C(2) | Value not available | Value not available |
| C(2)-N(amino) | Value not available | Value not available |
| C(3)-N(nitro) | Value not available | Value not available |
Strategic Applications of 6 Ethoxy 3 Nitropyridin 2 Amine in Advanced Organic Synthesis
Role as a Key Precursor in the Synthesis of Complex Organic Molecules
6-Ethoxy-3-nitropyridin-2-amine serves as a fundamental starting material in the synthesis of a wide array of intricate organic molecules. The presence of multiple reactive sites—the amino group, the nitro group, and the potential for nucleophilic substitution at the ethoxy-bearing carbon—allows for a variety of chemical transformations.
The amino group can readily undergo diazotization followed by substitution, providing a pathway to a range of functional groups. The nitro group is a versatile functional group that can be reduced to an amino group, which can then be further functionalized. This reduction is a key step in the synthesis of many substituted diaminopyridines, which are themselves important intermediates. For instance, the reduction of related 2-amino-3-nitropyridines is a known method for producing 2,3-diaminopyridine. orgsyn.org
Furthermore, the pyridine (B92270) ring itself can be modified through various reactions. The electron-withdrawing nature of the nitro group activates the ring towards nucleophilic aromatic substitution, although the position of the ethoxy group also influences the regioselectivity of such reactions.
A notable application is in the multi-step synthesis of more complex heterocyclic systems. For example, a related compound, 2-amino-6-chloro-3-nitropyridine (B151482), is used as a precursor to synthesize 2-amino-6-methoxy-3-nitropyridine (B1334430) by reaction with sodium methoxide (B1231860). chemicalbook.com This highlights the utility of the 2-amino-3-nitropyridine (B1266227) scaffold in building more elaborate structures. The ethoxy analogue, this compound, is expected to undergo similar transformations, making it a valuable precursor for compounds with tailored electronic and steric properties.
The strategic placement of the functional groups on the pyridine ring of this compound allows for sequential and controlled modifications, which is a critical aspect in the total synthesis of natural products and other complex target molecules.
Contribution to the Development of New Functional Materials (e.g., optical materials)
The application of organic molecules in materials science is a rapidly growing field, and compounds like this compound possess features that make them attractive candidates for the development of new functional materials. The combination of an electron-donating amino group and an electron-withdrawing nitro group on an aromatic ring system can give rise to interesting photophysical properties, such as fluorescence and non-linear optical (NLO) activity.
Recent studies on 2-amino-4,6-diphenylnicotinonitriles have shown that these compounds can exhibit significant fluorescence and have potential applications as fluorescent sensors. mdpi.com The electronic properties of these molecules, which are crucial for their optical behavior, are dictated by the interplay of electron-donating and withdrawing substituents on the pyridine ring. The structure of this compound, with its amino and nitro groups, suggests that it and its derivatives could also exhibit interesting photophysical properties.
The potential for these molecules to act as building blocks for larger, conjugated systems further enhances their appeal for materials science applications. For example, they could be incorporated into polymers or larger organic frameworks to create materials with tailored optical or electronic properties. The ethoxy group can also be modified to tune the solubility and processing characteristics of the resulting materials.
While direct studies on the use of this compound in functional materials are not extensively reported, the fundamental properties of the molecule make it a promising area for future research and development in fields such as organic light-emitting diodes (OLEDs), sensors, and NLO materials.
Integration into Combinatorial Chemistry Libraries
Combinatorial chemistry is a powerful tool for the rapid synthesis of large numbers of related compounds, which can then be screened for biological activity or other desired properties. The structure of this compound makes it an ideal scaffold for the generation of combinatorial libraries.
The presence of multiple reactive sites allows for the introduction of a wide variety of building blocks in a systematic and high-throughput manner. For example, the amino group can be acylated, alkylated, or used in condensation reactions with a diverse set of carboxylic acids, aldehydes, or other electrophiles. The nitro group, after reduction to an amine, provides a second point of diversification.
This approach allows for the creation of a large library of compounds with a common core structure but with different substituents at various positions. This chemical diversity is essential for exploring the structure-activity relationships (SAR) of a particular class of compounds and for identifying lead compounds with optimized properties.
The synthesis of related nitropyridine derivatives for biological screening has been demonstrated. nih.gov The amenability of this compound to a range of chemical transformations makes it a valuable asset for generating libraries of novel compounds for drug discovery and materials science research. The ability to systematically modify the structure and explore a wide chemical space is a key advantage of using this compound in a combinatorial chemistry setting.
Future Research Trajectories and Interdisciplinary Opportunities for 6 Ethoxy 3 Nitropyridin 2 Amine
Development of Sustainable and Green Chemistry Approaches for Synthesis
Future research will likely focus on developing more environmentally friendly and sustainable methods for synthesizing 6-ethoxy-3-nitropyridin-2-amine and its derivatives. Traditional synthetic routes often involve harsh reaction conditions and the use of hazardous reagents. Green chemistry approaches could explore:
Catalytic Systems: Investigating novel catalysts to improve reaction efficiency and reduce waste.
Alternative Solvents: Utilizing greener solvents like water, supercritical fluids, or ionic liquids to replace volatile organic compounds.
Flow Chemistry: Implementing continuous flow reactors can offer better control over reaction parameters, improve safety, and increase yield.
A known synthesis method for the related compound, 2-amino-6-methoxy-3-nitropyridine (B1334430), involves the reaction of 2-amino-6-chloro-3-nitropyridine (B151482) with sodium methoxide (B1231860) in methanol (B129727). chemicalbook.com This process, while effective, provides a starting point for optimization towards greener alternatives.
Exploration of Novel Reactivity Patterns and Unprecedented Transformations
The functional groups on this compound offer a rich landscape for exploring new chemical reactions. The interplay between the electron-donating amine and ethoxy groups and the electron-withdrawing nitro group can lead to unique reactivity. Future studies could investigate:
Selective Functionalization: Developing methods to selectively modify one functional group while leaving the others intact.
Novel Cyclization Reactions: Using the existing functional groups as handles to construct more complex heterocyclic systems.
Photoredox Catalysis: Exploring light-mediated reactions to access novel chemical space and transformations.
The reactivity of similar compounds, such as 2-ethoxy-3,5-dinitropyridine, has been studied in the context of nucleophilic aromatic substitution (SNAr) reactions. researchgate.net These studies provide a foundation for predicting and exploring the reactivity of this compound.
Advanced Computational Methodologies for Predictive Chemistry and Materials Design
Computational chemistry offers powerful tools to predict the properties and reactivity of molecules like this compound. Future research in this area could involve:
Density Functional Theory (DFT) Calculations: To understand the electronic structure, molecular orbitals (HOMO-LUMO), and predict spectroscopic properties. researchgate.netresearchgate.net
Molecular Docking Simulations: To predict the binding affinity of its derivatives with biological targets, aiding in drug discovery. researchgate.net
Materials Simulation: To design novel materials with specific optical or electronic properties based on the this compound scaffold.
For instance, computational studies on the related 2-amino-6-methoxy-3-nitropyridine have provided insights into its intramolecular charge transfers and nonlinear optical properties, suggesting potential applications in materials science. researchgate.net
Integration into Supramolecular Chemistry and Self-Assembly Studies
The ability of molecules to self-assemble into ordered structures is a key concept in supramolecular chemistry and materials science. The functional groups on this compound, particularly the amino and nitro groups, can participate in hydrogen bonding and other non-covalent interactions, making it a candidate for self-assembly studies. Research in this area could focus on:
Crystal Engineering: Controlling the solid-state packing of the molecule to create materials with desired properties.
Formation of Gels and Liquid Crystals: Exploring the ability of its derivatives to form soft materials.
Host-Guest Chemistry: Investigating its potential to act as a host or guest molecule in supramolecular complexes.
Studies on the self-assembly of modified aromatic amino acids have demonstrated the formation of well-defined nanostructures like fibers and spheres, driven by interactions such as pi-pi stacking. chemrxiv.orgchemrxiv.orgnih.gov Similar principles could be applied to derivatives of this compound.
Emerging Bio-related Applications beyond Pharmaceutical Scaffolds
While aminopyridine derivatives are common in pharmaceuticals, future research could explore novel bio-related applications for this compound. These could include:
Biosensors: Developing fluorescent probes for the detection of specific biomolecules or metal ions. The photophysical properties of similar aminopyridine derivatives have been investigated, showing solvent-dependent fluorescence. mdpi.com
Agrochemicals: Investigating its potential as a building block for new herbicides or pesticides.
Biomaterials: Incorporating it into polymers or other materials for biomedical applications.
The cytotoxic activity of some 2-aminonicotinonitrile derivatives against cancer cell lines has been reported, highlighting the potential for discovering new bioactive compounds based on the aminopyridine scaffold. mdpi.com
Q & A
Basic: What are the established synthetic routes for 6-Ethoxy-3-nitropyridin-2-amine, and what are their key optimization parameters?
Answer:
A common approach involves nitration and ethoxylation of pyridine precursors. For example, microwave-assisted synthesis () can efficiently introduce nitro groups to pyridine derivatives under controlled conditions. Key parameters include:
- Temperature : Optimal range of 80–120°C to prevent decomposition.
- Catalysts : Use of Lewis acids (e.g., ZnCl₂) for directing nitration regioselectivity.
- Reaction Time : Microwave irradiation reduces time to 1–2 hours vs. conventional heating (6–12 hours).
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility and reaction efficiency.
Cross-validation with HPLC or TLC is recommended to monitor progress .
Basic: Which spectroscopic and crystallographic techniques are essential for characterizing this compound?
Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., nitro and ethoxy groups). For example, nitro groups deshield adjacent protons, shifting signals downfield (δ 8.5–9.0 ppm).
- X-ray Crystallography : Tools like SHELX ( ) resolve molecular geometry, while ORTEP-III ( ) visualizes bond angles and torsion angles.
- IR Spectroscopy : Identifies nitro (∼1520 cm⁻¹, asymmetric stretching) and amine (∼3350 cm⁻¹) functional groups.
- Mass Spectrometry : High-resolution MS validates molecular formula (e.g., [M+H]⁺ for C₇H₉N₃O₃) .
Advanced: How can researchers address discrepancies in reaction yields when synthesizing this compound under varying conditions?
Answer:
Discrepancies often arise from uncontrolled variables (e.g., moisture, catalyst purity). Methodological steps include:
- Design of Experiments (DoE) : Use factorial designs to isolate critical factors (e.g., temperature vs. solvent).
- Statistical Analysis : Apply ANOVA to identify significant yield predictors.
- Cross-Validation : Compare yields with alternative methods (e.g., microwave vs. thermal heating) ().
- Contradiction Analysis : Replicate conditions from conflicting studies and characterize intermediates via LC-MS to identify side reactions .
Advanced: What computational approaches are recommended for predicting the reactivity of this compound in novel reactions?
Answer:
- QSAR Modeling : Use 3D-QSAR () to correlate substituent effects (e.g., nitro group orientation) with reactivity.
- DFT Calculations : Predict electrophilic/nucleophilic sites via Fukui indices. For example, the nitro group’s electron-withdrawing effect increases pyridine ring electrophilicity.
- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) to guide functionalization strategies.
- Machine Learning : Train models on existing nitro-pyridine reaction databases to predict optimal conditions .
Basic: What safety considerations are critical when handling this compound in laboratory settings?
Answer:
- Personal Protective Equipment (PPE) : Nitro compounds may be explosive; use flame-resistant lab coats and face shields.
- Ventilation : Conduct reactions in fume hoods to avoid inhalation of toxic vapors.
- Storage : Store in amber glass at –20°C, away from reducing agents ().
- Waste Disposal : Neutralize nitro groups with aqueous NaHSO₃ before disposal .
Advanced: How to design experiments to elucidate the nitro group’s electronic effects on the pyridine ring in this compound?
Answer:
- Spectroscopic Probes :
- UV-Vis Spectroscopy : Compare absorption maxima with analogs (e.g., 3-nitropyridine vs. 3-aminopyridine) to assess conjugation.
- ¹⁵N NMR : Quantify nitro group electron-withdrawing effects via chemical shift trends.
- X-ray Crystallography : Resolve bond length alterations (e.g., C–N bond shortening) due to resonance ( ).
- Electrochemical Analysis : Cyclic voltammetry measures reduction potentials of the nitro group to correlate with electronic effects.
- Computational Mapping : Electron density surfaces (via DFT) visualize charge distribution changes .
Basic: What purification methods are effective for isolating this compound from reaction mixtures?
Answer:
- Column Chromatography : Use silica gel with ethyl acetate/hexane (3:7) for optimal separation.
- Recrystallization : Ethanol/water mixtures yield high-purity crystals (melting point ∼145–150°C; ).
- Acid-Base Extraction : Leverage amine basicity by extracting into HCl (aqueous), then basify with NaOH to precipitate the compound .
Advanced: How can researchers resolve contradictory crystallographic data for this compound derivatives?
Answer:
- Multi-Software Validation : Refine structures using SHELXL ( ) and Olex2 to cross-check bond lengths/angles.
- Twinned Data Analysis : Use SHELXPRO ( ) to deconvolute overlapping reflections in twinned crystals.
- High-Resolution Data : Collect data at synchrotrons (λ = 0.7–1.0 Å) to improve resolution (<0.8 Å).
- Hydrogen Bond Analysis : Compare hydrogen-bonding networks with analogous structures () to identify packing anomalies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
